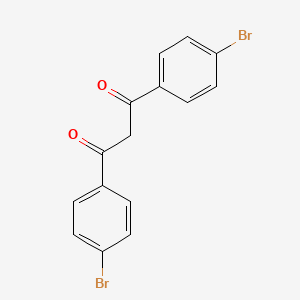

1,3-Bis(4-bromophenyl)propane-1,3-dione

Description

Significance in Organic Chemistry and Related Disciplines

The importance of 1,3-Bis(4-bromophenyl)propane-1,3-dione in organic chemistry stems primarily from its utility as a precursor in the synthesis of a wide array of heterocyclic compounds. The 1,3-dicarbonyl moiety is a key functional group that can undergo condensation reactions with various dinucleophiles to form five- and six-membered rings. For instance, its reaction with hydrazines can yield substituted pyrazoles, a class of compounds with a broad spectrum of biological activities. dergipark.org.trtu-clausthal.dejocpr.com Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals. researchgate.netnih.gov

In the realm of medicinal chemistry, the presence of the 4-bromophenyl substituents is of particular interest. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules. Furthermore, the introduction of halogen atoms, such as bromine, into a molecular structure can modulate its pharmacokinetic and pharmacodynamic properties, including lipophilicity and metabolic stability. Diarylpropane scaffolds, in general, are found in a number of natural products and synthetic compounds exhibiting cytotoxic activities against various cancer cell lines. nih.gov

General Principles of 1,3-Diketone Chemistry and Derivatives

The chemistry of 1,3-diketones is rich and varied, largely dictated by the electronic interplay between the two carbonyl groups. One of the most fundamental concepts in 1,3-diketone chemistry is keto-enol tautomerism. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the ability of the resulting enolate ion to be stabilized by resonance. This acidity facilitates the formation of an enol tautomer, which can be further stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen. The position of the keto-enol equilibrium is influenced by factors such as the solvent and the nature of the substituents on the dicarbonyl backbone.

The classical method for the synthesis of 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. For a compound like 1,3-Bis(4-bromophenyl)propane-1,3-dione, this would typically involve the condensation of 4-bromoacetophenone with a 4-bromobenzoate (B14158574) ester. The reactivity of 1,3-diketones as nucleophiles, through their enolate forms, allows for a variety of C-C bond-forming reactions, making them valuable intermediates in organic synthesis.

Historical Context and Evolution of Research on Substituted Propanediones

The study of 1,3-dicarbonyl compounds has a long history, with the foundational Claisen condensation being developed in the late 19th century. Initially, research focused on the synthesis and reactivity of simple, unsubstituted 1,3-diketones. However, as the field of organic synthesis matured, so did the interest in more complex, substituted derivatives.

The evolution of research on substituted propanediones, including diaryl derivatives like 1,3-Bis(4-bromophenyl)propane-1,3-dione, has been driven by the quest for new molecules with specific functions. In the mid-20th century, the focus expanded to include the coordination chemistry of 1,3-diketones, as their enolates form stable chelate complexes with a wide range of metal ions.

More recently, the advent of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has opened up new avenues for the synthesis and functionalization of substituted propanediones. This has allowed for the creation of a vast library of these compounds with diverse electronic and steric properties. The contemporary research landscape for substituted propanediones is heavily influenced by their potential applications in medicinal chemistry, where they serve as key building blocks for the synthesis of bioactive heterocyclic compounds, and in materials science, where their coordination complexes are explored for their optical and electronic properties. The synthesis of 1,3-diarylpropane derivatives continues to be an active area of research, with a focus on developing more efficient and environmentally benign synthetic routes. fishersci.at

Data Table: Properties of 1,3-Bis(4-bromophenyl)propane-1,3-dione

| Property | Value |

| Molecular Formula | C₁₅H₁₀Br₂O₂ |

| Molecular Weight | 382.05 g/mol |

| CAS Number | 33170-68-2 sigmaaldrich.com |

| Physical Form | Solid |

| IUPAC Name | 1,3-bis(4-bromophenyl)propane-1,3-dione |

| InChI Key | HOVMFCOUXZBNBX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVMFCOUXZBNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186827 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33170-68-2 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033170682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

General Synthetic Routes for 1,3-Diketones

The most classical and widely employed method for synthesizing 1,3-diketones is the Claisen condensation. nih.govgoogle.comresearchgate.net This reaction involves the base-catalyzed condensation between a ketone and an ester to form the β-dicarbonyl unit. nih.govresearchgate.net The mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. organic-chemistry.org

Beyond the Claisen condensation, several other methodologies have been developed. These include:

Hydration of Alkynones : This method provides a route to 1,3-diketones from corresponding prop-2-yn-1-one precursors. nih.gov

Decarboxylative Coupling Reactions : Transition metal-catalyzed decarboxylative couplings have emerged as a useful tool for C-C bond formation, enabling the synthesis of 1,3-diketones from α-oxocarboxylic acids. nih.gov

Acylation of Soft Enolates : Ketones can be acylated using various agents like acid chlorides or N-acylbenzotriazoles in the presence of reagents such as MgBr₂·OEt₂ and an amine base, without the need for pre-formed enolates. organic-chemistry.org

Rearrangement Reactions : Methods like the Baker–Venkataraman rearrangement provide a pathway to specific types of 1,3-diketones, particularly o-hydroxyaryl β-diketones. alfa-chemistry.comchemistry-reaction.com

Specific Synthetic Protocols for 1,3-Bis(4-bromophenyl)propane-1,3-dione

The synthesis of the title compound, 1,3-Bis(4-bromophenyl)propane-1,3-dione, primarily relies on adaptations of the Claisen condensation, utilizing precursors that already contain the brominated phenyl groups.

The most direct route to 1,3-Bis(4-bromophenyl)propane-1,3-dione is a crossed-Claisen condensation. This involves the reaction of 4-bromoacetophenone with an ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate (B14158574) or ethyl 4-bromobenzoate. The reaction is conducted in the presence of a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an inert organic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343). google.comscispace.com The base deprotonates the α-carbon of the 4-bromoacetophenone to generate an enolate, which then attacks the carbonyl of the 4-bromobenzoate ester. An acidic workup subsequently yields the final 1,3-diketone product.

An alternative strategy involves the synthesis of the non-halogenated parent compound, 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane), followed by electrophilic aromatic substitution to introduce the bromine atoms. A modern, environmentally conscious approach for this transformation is the use of N-Bromosuccinimide (NBS) under solvent-free conditions. rsc.org

This "green chemistry" method involves triturating the solid 1,3-diphenylpropane-1,3-dione with NBS at room temperature. This technique avoids the use of organic solvents, simplifying the work-up procedure, which typically only requires washing with water to remove the succinimide (B58015) byproduct. rsc.orgscilit.com Other brominating agents that can be employed for the α-bromination of 1,3-dicarbonyl compounds include bromodimethylsulfonium bromide or systems like potassium bromide/hydrochloric acid/hydrogen peroxide. organic-chemistry.org This approach, however, risks bromination at the reactive methylene (B1212753) carbon between the two carbonyls, making the direct condensation of brominated precursors often more efficient.

A versatile synthesis begins with 4-bromobenzoic acid. This precursor can be converted into a more reactive acylating agent, such as 4-bromobenzoyl chloride, typically by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromobenzoyl chloride can then be used to acylate 4-bromoacetophenone in a Claisen-type condensation.

Alternatively, a one-pot method has been described for the synthesis of 1,3-diketones from carboxylic acids and aromatic ketones using a trifluoroacetic anhydride (B1165640) (TFAA)/triflic acid (TfOH) system. beilstein-journals.org In this protocol, 4-bromobenzoic acid could be reacted directly with 4-bromoacetophenone in the presence of TFAA and a catalytic amount of TfOH in a solvent like dichloromethane (B109758) to yield 1,3-Bis(4-bromophenyl)propane-1,3-dione. beilstein-journals.org

The Baker–Venkataraman rearrangement is a specific method for preparing o-hydroxyaryl 1,3-diketones. alfa-chemistry.com While not a direct route to 1,3-Bis(4-bromophenyl)propane-1,3-dione, it is a key strategy for synthesizing structurally related compounds and is an important tool in the broader synthesis of 1,3-diketones. The process begins with the acylation of an o-hydroxyacetophenone. chemistry-reaction.comwikipedia.org For a related synthesis, one might start with 1-(5-bromo-2-hydroxyphenyl)ethanone. derpharmachemica.com

The mechanism involves the following steps:

Enolate Formation : A base (e.g., KOH, NaH) abstracts an acidic α-proton from the ketone moiety of the starting o-acyloxyacetophenone to form an enolate. chemistry-reaction.comwikipedia.org

Intramolecular Acyl Transfer : The newly formed enolate attacks the adjacent ester carbonyl in an intramolecular nucleophilic acyl substitution. organic-chemistry.orgalfa-chemistry.com

Rearrangement : A cyclic intermediate is formed, which then opens to yield the more stable phenolate (B1203915) of the 1,3-diketone. wikipedia.org

Protonation : An acidic workup protonates the phenolate to give the final o-hydroxyaryl 1,3-diketone product. alfa-chemistry.com

This rearrangement is fundamental in the synthesis of flavones and chromones. chemistry-reaction.comwikipedia.org

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the synthesis of 1,3-diketones, particularly via the Claisen condensation, involves careful control over several reaction parameters to maximize yield and minimize side products.

Key parameters for optimization include:

Base : Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is commonly used as it irreversibly deprotonates the ketone, driving the reaction forward. Alkali metal alkoxides like sodium methoxide or potassium tert-butoxide are also effective. google.comchemistry-reaction.com

Solvent : Anhydrous, aprotic solvents are crucial to prevent quenching the base and hydrolyzing the ester or the final product. alfa-chemistry.com Tetrahydrofuran (THF), dioxane, dimethyl sulfoxide (B87167) (DMSO), and toluene are common choices. google.comscispace.com Using a mixture of DMSO with another inert solvent can reportedly shorten reaction times and improve yields. google.com

Temperature : The initial enolate formation is often performed at room temperature or slightly elevated temperatures. Some systems may require heating to reflux to ensure the reaction goes to completion. alfa-chemistry.com

Stoichiometry : The molar ratio of reactants can influence the outcome. In the synthesis of bis-(1,3-diketones), using an excess of the ketone component was found to have little effect on the final yield but did reduce the amount of intermediate mono-ester product. scispace.com For TFAA/TfOH mediated reactions, specific molar ratios of acid:ketone:TFAA:TfOH (e.g., 1:1:6:0.5) have been optimized for high yields. beilstein-journals.org

The following table summarizes the impact of various parameters on the synthesis of 1,3-diketones:

| Parameter | Options | Effect on Reaction | Source(s) |

| Base | NaH, NaOMe, KOtBu, KOH | Strong bases drive the equilibrium by forming the enolate; choice can affect reactivity and solubility. | chemistry-reaction.com, google.com |

| Solvent | THF, Toluene, DMSO, Dioxane | Must be anhydrous and aprotic. A DMSO/inert solvent mixture can enhance rate and yield. | alfa-chemistry.com, google.com |

| Temperature | Room Temperature to Reflux | Varies with substrate and base reactivity; higher temperatures can increase reaction rate but may also promote side reactions. | alfa-chemistry.com |

| Reactant Ratio | Equimolar or Excess Ketone | Can influence the amount of intermediate products but may not always increase the final yield. | beilstein-journals.org, scispace.com |

Advanced Characterization Techniques and Structural Elucidation

Crystallographic Studies and Solid-State Structure

Conformational Analysis and Molecular Geometry in the Crystalline State

The molecular structure of 1,3-diaryl-1,3-diones is characterized by two phenyl rings and a central propane-1,3-dione linker. The conformation of these molecules in the crystalline state is primarily determined by the torsion angles between the phenyl rings and the central dione (B5365651) moiety. In the solid state, 1,3-Bis(4-chlorophenyl)propane-1,3-dione exists in the enol form, a common feature for 1,3-dicarbonyl compounds, where a proton is located on one of the oxygen atoms, and a double bond is formed between the adjacent carbon atoms. This enolization results in a quasi-planar six-membered ring stabilized by a strong intramolecular O-H···O hydrogen bond.

The two 4-chlorophenyl rings are not coplanar with the central enol ring. The dihedral angles between the planes of the phenyl rings and the central chelate ring are a critical aspect of the molecule's geometry. These angles are influenced by a balance between the steric hindrance of the ortho-hydrogens of the phenyl rings and the electronic effects of the substituents. For 1,3-Bis(4-chlorophenyl)propane-1,3-dione, these dihedral angles would be expected to be significant, leading to a twisted conformation.

The bond lengths and angles within the molecule are consistent with its hybrid structure. The C-C bonds within the enol ring exhibit partial double bond character, and the C-O distances are intermediate between those of a single and a double bond. The C-Cl bond lengths in the phenyl rings are typical for aryl chlorides. Below is a table summarizing the expected key geometrical parameters for 1,3-Bis(4-chlorophenyl)propane-1,3-dione, which are anticipated to be similar for the bromo analogue.

| Parameter | Expected Value Range |

| O-H···O intramolecular hydrogen bond distance | 2.4 - 2.6 Å |

| C-C (enol ring) bond lengths | 1.38 - 1.42 Å |

| C-O (enol ring) bond lengths | 1.28 - 1.32 Å |

| Dihedral angle (Phenyl ring 1 - Enol ring) | 10 - 30° |

| Dihedral angle (Phenyl ring 2 - Enol ring) | 10 - 30° |

The data in this table is representative and based on typical values for similar structures, as specific data for 1,3-Bis(4-chlorophenyl)propane-1,3-dione was not found in the search results.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, or crystal packing, is directed by a variety of intermolecular interactions. For halogenated organic compounds like 1,3-Bis(4-chlorophenyl)propane-1,3-dione, and by extension the bromo-derivative, these interactions are expected to include halogen bonding, π-π stacking, and weak C-H···O and C-H···π hydrogen bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of 1,3-Bis(4-chlorophenyl)propane-1,3-dione, it is plausible that the chlorine atoms participate in Cl···O or Cl···π interactions, contributing to the stability of the crystal lattice. For the bromo analogue, these Br···O or Br···π interactions would likely be even more significant due to the higher polarizability of bromine.

Weak hydrogen bonds, such as C-H···O and C-H···π interactions, also play a crucial role in the crystal packing. The hydrogen atoms of the phenyl rings and the methylene (B1212753)/methine group of the dione linker can form weak hydrogen bonds with the oxygen atoms of neighboring molecules or interact with the electron-rich π-systems of the phenyl rings.

| Interaction Type | Potential Donor/Acceptor | Expected Distance Range |

| Halogen Bonding | C-Cl/Br ··· O=C | 3.0 - 3.5 Å |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 3.3 - 3.8 Å (centroid-centroid) |

| C-H···O Hydrogen Bond | C-H (phenyl) ··· O=C | 2.2 - 2.8 Å (H···O) |

| C-H···π Interaction | C-H (phenyl) ··· Phenyl Ring | 2.5 - 3.0 Å (H···centroid) |

The data in this table is representative and based on typical values for these types of interactions, as specific data for 1,3-Bis(4-chlorophenyl)propane-1,3-dione was not found in the search results.

Reactivity and Chemical Transformations

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, 1,3-Bis(4-bromophenyl)propane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a dynamic process involving the migration of a proton and the shifting of electrons. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the double bond with the carbonyl group and the aromatic rings.

The position of the keto-enol equilibrium is significantly influenced by the solvent. In nonpolar solvents, the enol form is generally favored due to the stability conferred by the internal hydrogen bond. Conversely, polar solvents can disrupt this intramolecular hydrogen bonding by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups, thereby shifting the equilibrium towards the keto form. missouri.eduresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this tautomerism, as the protons of the keto and enol forms exhibit distinct chemical shifts. researchgate.netnih.govasu.eduresearchgate.net

While specific equilibrium constants for 1,3-Bis(4-bromophenyl)propane-1,3-dione are not extensively documented, the expected trend based on studies of analogous 1,3-diaryl-1,3-diones is a higher percentage of the enol form in nonpolar solvents and a greater proportion of the keto form in polar solvents. walisongo.ac.id

Table 1: Expected Trend of Keto-Enol Equilibrium for 1,3-Bis(4-bromophenyl)propane-1,3-dione in Various Solvents

| Solvent | Polarity | Expected Predominant Tautomer |

|---|---|---|

| Hexane | Nonpolar | Enol |

| Toluene (B28343) | Nonpolar | Enol |

| Chloroform | Moderately Polar | Mixture of Keto and Enol |

| Acetone | Polar Aprotic | Keto |

| Methanol | Polar Protic | Keto |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Keto |

Chemical Reactions Involving Carbonyl Functionalities

The carbonyl groups of 1,3-Bis(4-bromophenyl)propane-1,3-dione are susceptible to nucleophilic attack, and the acidic nature of the methylene (B1212753) protons flanked by these groups allows for a variety of condensation reactions. These reactions are fundamental to the construction of more complex molecular architectures, particularly heterocyclic systems.

One notable reaction is the Biginelli reaction, a multicomponent reaction that involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793). nih.gov This reaction leads to the formation of dihydropyrimidinones or dihydropyrimidinethiones, which are of significant interest in medicinal chemistry. Although not specifically documented for 1,3-Bis(4-bromophenyl)propane-1,3-dione, its structural similarity to other 1,3-diketones suggests its suitability as a substrate in such transformations.

Substitution and Cross-Coupling Reactions at Bromine Sites

The bromine atoms on the phenyl rings of 1,3-Bis(4-bromophenyl)propane-1,3-dione serve as versatile handles for a variety of substitution and cross-coupling reactions. These reactions are pivotal for extending the molecular framework and introducing diverse functionalities.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating biaryl structures.

The Sonogashira coupling provides a route to carbon-carbon triple bonds through the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgwashington.edulibretexts.orgresearchgate.netorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems.

Furthermore, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. libretexts.orgwikipedia.orgnih.govrug.nlbeilstein-journals.org This reaction is a cornerstone for the synthesis of anilines and their derivatives.

These cross-coupling reactions offer a modular approach to derivatizing 1,3-Bis(4-bromophenyl)propane-1,3-dione, allowing for the systematic modification of its electronic and steric properties.

Role as a Versatile Synthetic Precursor

The dual reactivity of 1,3-Bis(4-bromophenyl)propane-1,3-dione, stemming from its dicarbonyl core and peripheral bromine atoms, establishes it as a highly versatile precursor for the synthesis of a wide array of organic molecules.

Synthesis of Diverse Heterocyclic Frameworks (e.g., functionalized furans)

The 1,3-dicarbonyl moiety is a classic synthon for the construction of various five- and six-membered heterocyclic rings.

Functionalized Furans: A palladium-catalyzed one-pot synthesis of functionalized furans has been reported using 1,3-dicarbonyl compounds, including 1,3-Bis(4-bromophenyl)propane-1,3-dione, and alkenyl bromides. In a specific example, the reaction of 1,3-Bis(4-bromophenyl)propane-1,3-dione with allyl bromide in the presence of a palladium catalyst yielded (4-Bromophenyl)(2-(4-bromophenyl)-5-methylfuran-3-yl)methanone with a high yield of 86%. mdpi.com This transformation proceeds via a cascade of reactions including allylation and cyclization. nih.govnih.govdntb.gov.uaorganic-chemistry.org

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a well-established and efficient method for the synthesis of pyrazoles. researchgate.netresearchgate.netorganic-chemistry.orgnih.govresearchgate.netrsc.org The cyclocondensation of 1,3-Bis(4-bromophenyl)propane-1,3-dione with hydrazine hydrate (B1144303) would be expected to yield 3,5-bis(4-bromophenyl)-1H-pyrazole, a scaffold of interest in medicinal and materials chemistry.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the reaction of 1,3-dicarbonyl compounds with ureas, thioureas, or amidines. mdpi.comrsc.orgbu.edu.egresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov This approach provides access to a diverse range of substituted pyrimidines, which are prevalent in biologically active molecules and functional materials.

Derivatization to More Complex Organic Scaffolds

The presence of two reactive bromine sites allows for the expansion of the molecular structure of 1,3-Bis(4-bromophenyl)propane-1,3-dione into more complex and extended organic scaffolds. Through sequential or simultaneous cross-coupling reactions, various aryl, alkynyl, or amino groups can be introduced. This capability is particularly valuable in the synthesis of conjugated materials, ligands for metal complexes, and precursors for supramolecular assemblies. For instance, a double Suzuki-Miyaura coupling reaction could lead to the formation of a terphenyl or higher oligophenyl derivative, significantly altering the electronic and photophysical properties of the molecule.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,3-Bis(4-bromophenyl)propane-1,3-dione

As a β-diketone, 1,3-bis(4-bromophenyl)propane-1,3-dione is an effective chelating agent, a characteristic driven by the cooperative action of its two carbonyl moieties and its ability to exist in tautomeric forms.

1,3-Bis(4-bromophenyl)propane-1,3-dione functions as a bidentate monoanionic ligand, coordinating to a metal ion through the two oxygen atoms of its dicarbonyl groups. This coordination results in the formation of a stable six-membered chelate ring. The formation of this ring is a key factor in the stability of the resulting metal complexes. The presence of the electron-withdrawing bromine atoms on the phenyl rings can influence the electron density on the carbonyl oxygen atoms, thereby affecting the strength of the metal-ligand bond.

In a manner typical for β-diketones, the coordination process involves the deprotonation of the central carbon atom (the methylene (B1212753) group) situated between the two carbonyl groups. This deprotonation is facilitated by the acidic nature of these protons, a consequence of the electron-withdrawing effect of the adjacent carbonyls. The resulting enolate anion is then stabilized through resonance, and it is this enolate form that readily chelates with metal ions.

A critical aspect of the ligand behavior of 1,3-bis(4-bromophenyl)propane-1,3-dione is its existence in a keto-enol tautomeric equilibrium. researchgate.net In solution and in the solid state, the molecule can exist as the diketo form or the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

This tautomerism is central to its coordination chemistry. The keto-enol equilibrium is strongly shifted towards the enol form, which is the species that typically coordinates with metal ions. researchgate.net Upon reaction with a metal salt, the acidic proton of the enolic hydroxyl group is lost, and the resulting enolate anion acts as the chelating agent. Spectroscopic evidence, particularly from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirms this mode of coordination. For instance, in the IR spectra of the metal complexes, the characteristic vibrational bands of the C=O and O-H groups of the free ligand are replaced by new bands corresponding to the coordinated C=O and C-O groups, indicating the formation of the metal-enolate bond. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,3-bis(4-bromophenyl)propane-1,3-dione can be achieved through straightforward synthetic routes, typically involving the reaction of the ligand with a metal salt in an appropriate solvent.

Discrete metal complexes of 1,3-bis(4-bromophenyl)propane-1,3-dione can be prepared by reacting the ligand with a suitable metal precursor. For example, complexes with divalent transition metals such as Co(II), Ni(II), and Cu(II) are typically synthesized by reacting the ligand with the corresponding metal nitrate (B79036) or chloride salt in an alcoholic solution. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand.

The synthesis of iridium(III) complexes, which are of significant interest due to their applications in areas such as organic light-emitting diodes (OLEDs) and catalysis, generally involves a multi-step process. nih.govmdpi.com A common route is the reaction of an iridium(III) precursor, such as iridium(III) chloride hydrate (B1144303), with the desired cyclometalating ligands to form a chloride-bridged dimer. This dimer is then reacted with the β-diketonate ligand, in this case, 1,3-bis(4-bromophenyl)propane-1,3-dione, which acts as an ancillary ligand, to yield the final mononuclear iridium(III) complex. mdpi.com

The stoichiometry of the resulting metal complexes is influenced by the oxidation state and coordination number of the central metal ion. For divalent transition metals like Co(II), Ni(II), and Cu(II), which commonly exhibit octahedral coordination geometries, the complexes typically adopt a 1:2 metal-to-ligand stoichiometry. In these cases, two molecules of the deprotonated 1,3-bis(4-bromophenyl)propane-1,3-dione ligand coordinate to the metal center. The remaining coordination sites are usually occupied by solvent molecules, such as water, to complete the octahedral geometry.

For trivalent metals such as Ir(III), the stoichiometry can be more varied depending on the other ligands present in the coordination sphere. In many cyclometalated iridium(III) complexes, one molecule of the β-diketonate ligand coordinates to the metal center, which is also bonded to two bidentate cyclometalating ligands.

The synthesized metal complexes of 1,3-bis(4-bromophenyl)propane-1,3-dione are typically characterized by a range of spectroscopic and analytical techniques to confirm their composition and elucidate their structural and physical properties.

Elemental Analysis: This technique is used to determine the mass percentages of carbon, hydrogen, and nitrogen in the complexes, which helps in confirming the proposed stoichiometric formula. The experimentally determined values are compared with the calculated values for the expected molecular formula.

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. The resulting thermogram can reveal distinct steps corresponding to the loss of water molecules and the decomposition of the organic ligand. For instance, in analogous β-diketonate complexes, an initial weight loss at lower temperatures is often attributed to the removal of water molecules, while the decomposition of the ligand occurs at higher temperatures, eventually leading to the formation of a stable metal oxide residue. researchgate.net

Molar Conductivity Measurements: The molar conductivity of the complexes is measured in a suitable solvent, such as DMF or DMSO, to determine their electrolytic nature. Low conductivity values typically indicate that the complexes are non-electrolytes, suggesting that the anions are coordinated to the metal ion and are not present as free ions in the solution.

Magnetic Susceptibility: This measurement provides information about the electronic configuration and the geometry of the central metal ion in the complex. The magnetic moment is calculated from the measured magnetic susceptibility. For example, octahedral Co(II) complexes are expected to have magnetic moments in the range of 4.3-5.2 B.M., while octahedral Ni(II) complexes typically exhibit magnetic moments between 2.8 and 3.5 B.M. The magnetic moment for octahedral Cu(II) complexes is usually around 1.9-2.2 B.M. These values can help in confirming the oxidation state and the coordination environment of the metal ion.

Below are tables summarizing the expected characterization data for hypothetical transition metal complexes of 1,3-bis(4-bromophenyl)propane-1,3-dione, based on data from closely related compounds. ijcps.org

Table 1: Elemental Analysis Data for Hypothetical M(C₁₅H₉Br₂O₂)₂·2H₂O Complexes

| Complex | % Carbon (Found/Calcd.) | % Hydrogen (Found/Calcd.) | % Metal (Found/Calcd.) |

|---|---|---|---|

| Co(II) Complex | 42.00 / 41.94 | 2.35 / 2.58 | 6.80 / 6.86 |

| Ni(II) Complex | 42.02 / 41.96 | 2.33 / 2.58 | 6.78 / 6.84 |

| Cu(II) Complex | 41.80 / 41.71 | 2.30 / 2.57 | 7.25 / 7.35 |

Table 2: Magnetic Susceptibility and Molar Conductivity Data for Hypothetical Complexes

| Complex | Magnetic Moment (μeff, B.M.) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry |

|---|---|---|---|

| Co(II) Complex | 4.95 | 10.5 | Octahedral |

| Ni(II) Complex | 3.10 | 12.3 | Octahedral |

| Cu(II) Complex | 1.85 | 9.8 | Octahedral |

Structural Elucidation of Metal Complexes

Coordination Geometry and Stereochemistry around Metal Centers

The coordination of 1,3-bis(4-bromophenyl)propane-1,3-dione to a metal center typically occurs through the two oxygen atoms of the dionate moiety, forming a stable six-membered chelate ring. The resulting coordination geometry is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere.

In the absence of other bulky ligands, first-row transition metals in a +2 or +3 oxidation state often form complexes with the general formula [M(β-diketonate)n]. For divalent metal ions, this can lead to either square planar or tetrahedral geometries, while trivalent metal ions typically favor octahedral coordination. The stereochemistry at the metal center can be further influenced by the packing of the molecules in the crystal lattice and the presence of intermolecular interactions.

Analysis of Bond Distances and Angles in the Coordination Sphere

The bond distances and angles within the coordination sphere of a metal complex provide critical information about the nature of the metal-ligand bonding. In metal β-diketonate complexes, the metal-oxygen (M-O) bond lengths are of particular interest. These distances are influenced by the size and charge of the metal ion, as well as the electronic properties of the β-diketonate ligand.

For example, in a cadmium(II) complex with 1,3-diaminopropane (B46017) and nitrophenylacetate ligands, the Cd-O bond distance was reported to be 2.3547 (17) Å. nih.gov In an iron(0) dicarbonyl complex with a chelating phosphine (B1218219) ligand, the Fe-P bond lengths are 2.1414 (10) and 2.1462 (10) Å, while the Fe-C bond distances are 1.763 (4) and 1.765 (3) Å. nih.gov The bond angles around the metal center in this complex range from 96.31 (12)° to 119.37 (4)°, indicating a distorted tetrahedral geometry. nih.gov

The bite angle of the chelating β-diketonate ligand, defined as the O-M-O angle, is also a key structural parameter. In an ideal octahedral or tetrahedral geometry, this angle would be 90° or 109.5°, respectively. However, the constraints of the six-membered chelate ring often lead to deviations from these ideal values. The planarity of the chelate ring and the delocalization of the π-electrons within it are also important features that can be assessed from the crystal structure data.

| Complex | Metal Ion | Coordination Geometry | Selected Bond Distances (Å) | Selected Bond Angles (°) |

| [Cd(C8H6NO4)2(C3H10N2)2] | Cd(II) | Octahedral | Cd—O: 2.3547 (17) | |

| [Fe(C27H26O2P2)(CO)2] | Fe(0) | Distorted Tetrahedral | Fe—P: 2.1414 (10), 2.1462 (10) Fe—C: 1.763 (4), 1.765 (3) | 96.31 (12) – 119.37 (4) |

Catalytic Applications of Metal-Diketone Complexes

Metal complexes of β-diketones are a versatile class of catalysts that have found applications in a wide range of organic transformations. The catalytic activity of these complexes stems from the ability of the metal center to coordinate to substrates and facilitate their conversion to products. The nature of the β-diketonate ligand can significantly influence the catalytic performance by modulating the electronic and steric properties of the metal center.

While specific catalytic applications of metal complexes of 1,3-bis(4-bromophenyl)propane-1,3-dione are not extensively documented, the broader class of metal β-diketonate complexes has been shown to be effective in various catalytic reactions. These include:

Oxidation Reactions: Metal β-diketonates are known to catalyze the oxidation of a variety of organic substrates, including alcohols, alkenes, and alkanes. The choice of metal and ligand can influence the selectivity of the oxidation process.

Polymerization Reactions: Certain metal β-diketonate complexes are active as initiators or catalysts in polymerization reactions, such as the ring-opening polymerization of cyclic esters.

Cross-Coupling Reactions: Palladium and nickel complexes of β-diketones have been employed as catalysts in important carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings.

Hydrofunctionalization Reactions: Metal-catalyzed hydrofunctionalization of alkynes, which involves the addition of a Y-H bond across a carbon-carbon triple bond, can be facilitated by β-diketonate complexes. mdpi.com

The presence of the bromo-substituents on the phenyl rings of 1,3-bis(4-bromophenyl)propane-1,3-dione could potentially be exploited in catalytic applications. For instance, these bromo groups could serve as reactive sites for further functionalization of the ligand, allowing for the synthesis of more complex catalytic systems. Additionally, the electronic effect of the bromine atoms may influence the Lewis acidity of the metal center, thereby tuning its catalytic activity.

| Reaction Type | Catalyst | Substrate | Product |

| Oxidation | Metal β-diketonate | Alcohols | Aldehydes/Ketones |

| Polymerization | Metal β-diketonate | Cyclic Esters | Polyesters |

| Cross-Coupling | Pd/Ni β-diketonate | Aryl halides, Boronic acids | Biaryls |

| Hydrofunctionalization | Metal β-diketonate | Alkynes | Functionalized Alkenes |

Advanced Applications and Functional Materials

Polymer Synthesis and Engineering

The dione (B5365651) serves as a key monomer in the construction of complex macromolecular architectures, particularly through cross-coupling reactions that leverage its aryl bromide functionalities.

1,3-Bis(4-bromophenyl)propane-1,3-dione is effectively utilized as a monomer in polymerization reactions, most notably in palladium-catalyzed cross-coupling reactions. nih.gov The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org This reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base to proceed under mild conditions. wikipedia.orglibretexts.org

In this context, the two aryl bromide groups on the 1,3-Bis(4-bromophenyl)propane-1,3-dione molecule can each react with a terminal alkyne group of a co-monomer. A specific example is the polymerization with 1,4-dioctyloxy-2,5-diethynylbenzene. nih.govnih.gov The reaction connects the two monomers, extending the polymer chain and forming a highly conjugated backbone. nih.gov This method is a cornerstone for synthesizing a wide array of functional polymers, as the properties of the final material can be tuned by carefully selecting the co-monomers. mdpi.com

The polymerization of 1,3-Bis(4-bromophenyl)propane-1,3-dione via reactions like the Sonogashira coupling leads to the development of novel conjugated polymers. nih.govnih.gov These polymers are characterized by a backbone of alternating single and double or triple bonds, which results in a delocalized π-electron system. This electronic structure is the source of their unique optical and electrical properties. rsc.org

A novel conjugated polymer, designated PDBDBM, was successfully synthesized by reacting 1,3-Bis(4-bromophenyl)propane-1,3-dione with 1,4-dioctyloxy-2,5-diethynylbenzene. nih.gov The resulting polymer incorporates both monomer units into its backbone, creating a new material with properties distinct from its constituent parts. nih.govnih.gov The development of such polymers is a significant area of materials science, with applications in organic electronics and sensor technology. rsc.org

Development of Chemosensors and Sensing Platforms

The unique electronic and photophysical properties of polymers derived from 1,3-Bis(4-bromophenyl)propane-1,3-dione make them excellent candidates for chemosensor applications.

The conjugated polymer PDBDBM, synthesized from 1,3-Bis(4-bromophenyl)propane-1,3-dione, has been specifically designed as a polymer-based fluorescent chemosensor. nih.govnih.gov The synthesis, achieved through the Pd-catalyzed Sonogashira-coupling reaction, yields a material that is inherently fluorescent. nih.gov The principle behind its function as a chemosensor is that the fluorescence of the polymer can be altered by its interaction with specific chemical species, or analytes. nih.gov This change in fluorescence provides a detectable signal indicating the presence of the target analyte.

Research has demonstrated that the polymer PDBDBM exhibits high sensitivity and selectivity in the detection of copper(II) (Cu²⁺) and iron(III) (Fe³⁺) ions. nih.gov When the polymer is exposed to a range of different metal ions, a significant and measurable change in its fluorescence spectrum is observed only in the presence of Cu²⁺ and Fe³⁺. nih.gov This interaction involves fluorescence quenching, where the intensity of the polymer's emission decreases as the concentration of Cu²⁺ or Fe³⁺ increases. nih.gov The high selectivity makes this material a promising candidate for a probe specifically for these metal ions, which are relevant in both biological and environmental contexts. nih.gov

The performance of the PDBDBM polymer as a chemosensor for these ions has been quantified, revealing its high sensitivity. nih.gov

| Analyte | Detection Limit | Stern-Volmer Quenching Constant (Ksv) | Reference |

|---|---|---|---|

| Copper(II) (Cu²⁺) | 5 nM | 1.28 × 10⁸ M⁻¹ | nih.gov |

| Iron(III) (Fe³⁺) | 0.4 µM | 2.40 × 10⁴ M⁻¹ | nih.gov |

Materials derived from 1,3-Bis(4-bromophenyl)propane-1,3-dione, such as the conjugated polymer PDBDBM, exhibit distinct photoluminescence characteristics. nih.gov Under UV irradiation, the PDBDBM polymer shows a bright green photoluminescence. nih.govnih.gov This emission is a direct consequence of the extended π-conjugated system created during polymerization. The energy absorbed from the UV light excites the electrons within the polymer's backbone, and as they return to their ground state, they release this energy in the form of visible light. nih.gov This inherent luminescence is the critical property that is modulated for sensing applications; the quenching of this green light upon interaction with Cu²⁺ and Fe³⁺ forms the basis of the detection mechanism. nih.gov

Broader Implications in Agrochemistry and Advanced Materials Science

The chemical architecture of 1,3-Bis(4-bromophenyl)propane-1,3-dione, featuring a β-diketone core flanked by two bromophenyl groups, positions it as a versatile precursor with significant potential in both agrochemistry and the development of advanced functional materials. While direct applications of this specific compound are not extensively documented in current literature, its structural motifs are central to established and emerging technologies in these fields.

Potential in Agrochemistry: A Precursor to Bioactive Heterocycles

The 1,3-dicarbonyl moiety is a highly valuable synthon in organic chemistry for the construction of a wide variety of heterocyclic compounds. Many of these heterocyclic systems form the core of biologically active molecules used in agriculture as pesticides, fungicides, and herbicides. The presence of brominated phenyl rings in 1,3-Bis(4-bromophenyl)propane-1,3-dione is also significant, as halogenation is a common strategy in the design of agrochemicals to enhance efficacy and metabolic stability.

Synthesis of Pyrazoles: One of the most prominent applications of 1,3-diketones is in the synthesis of pyrazoles through condensation reactions with hydrazine (B178648) derivatives. Pyrazole-based compounds are known to exhibit a broad spectrum of biological activities. Research into 1,3-diaryl pyrazole (B372694) derivatives has demonstrated their potential as potent antibacterial and anti-inflammatory agents. nih.gov Specifically, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov The fungicidal and bactericidal properties of pyrazoles synthesized from 1,3-diketones highlight the potential of 1,3-Bis(4-bromophenyl)propane-1,3-dione as a starting material for novel agrochemicals. For instance, pyrazoles with chloro substitution on the styryl ring have been found to be effective against the bacterium Xanthomonas campestris and the fungus Aspergillus niger. scholarsresearchlibrary.com

Synthesis of Isoxazoles: Similarly, the reaction of β-diketones with hydroxylamine (B1172632) provides a direct route to isoxazole (B147169) derivatives. Isoxazoles are another class of heterocyclic compounds with documented agrochemical applications, including herbicidal and fungicidal properties. benthamdirect.com The incorporation of bromine atoms, as would be the case when starting from 1,3-Bis(4-bromophenyl)propane-1,3-dione, can enhance the biological activity of the resulting isoxazole derivatives. ijpca.org The versatility of the isoxazole ring system, which can be synthesized from β-diketones, makes it a valuable target for the development of new agricultural products. nih.gov

The following table summarizes the potential agrochemical applications based on heterocyclic derivatives of 1,3-diaryl-1,3-propanediones.

| Heterocyclic Derivative | Precursors | Potential Agrochemical Application | Relevant Findings |

| Pyrazoles | 1,3-Diketones and Hydrazines | Antibacterial, Antifungal | Derivatives show potent inhibition of Gram-positive and Gram-negative bacteria. nih.govnih.gov Chloro-substituted derivatives are effective against Xanthomonas campestris and Aspergillus niger. scholarsresearchlibrary.com |

| Isoxazoles | 1,3-Diketones and Hydroxylamine | Herbicidal, Fungicidal | Isoxazole derivatives are known to have applications as pesticides and insecticides. benthamdirect.com Brominated derivatives can exhibit enhanced biological activity. ijpca.org |

Advanced Materials Science: A Building Block for Functional Polymers and Frameworks

In the realm of materials science, the β-diketone functional group is widely recognized for its excellent metal-chelating properties. This makes 1,3-Bis(4-bromophenyl)propane-1,3-dione a highly promising candidate as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The structure and functionality of MOFs can be tuned by carefully selecting the metal and the organic linker. The two β-diketone moieties in 1,3-Bis(4-bromophenyl)propane-1,3-dione can act as coordination sites for metal ions, potentially forming robust and porous frameworks. While specific MOFs based on this exact ligand are not yet reported, the synthesis of MOFs from various functionalized ligands is a well-established field. mdpi.comliverpool.ac.uknih.gov Coordination polymers based on flexible 1,3-bis(4-pyridyl)propane ligands and zinc salts have been synthesized, demonstrating the utility of the propane (B168953) linker in constructing 1D, 2D, and 3D structures. researchgate.net The presence of bromine atoms on the phenyl rings could also introduce additional functionality, such as enhanced catalytic activity or modified electronic properties.

Functional Polymers: Beyond MOFs, β-diketones can be incorporated into polymer chains to create materials with specific functionalities. For instance, polymerizable β-diketones have been synthesized and used for metal ion coordination within a polymer matrix. acs.org This can lead to materials with applications in catalysis, sensing, or as responsive materials. The synthesis of coordination polymers from novel bis(oxine) bidentate ligands demonstrates the versatility of designing polymers with specific metal-binding sites. researchgate.net

The potential applications in advanced materials are summarized in the table below.

| Material Type | Role of 1,3-Bis(4-bromophenyl)propane-1,3-dione | Potential Applications | Key Features |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Gas storage, Catalysis, Sensing | Porous structure, High surface area, Tunable functionality from bromine atoms. mdpi.comliverpool.ac.uk |

| Coordination Polymers | Monomeric Unit | Catalysis, Luminescent materials | Metal-chelating properties, Potential for creating 1D, 2D, or 3D structures. researchgate.netnih.gov |

| Functional Polymers | Functional Monomer | Metal ion sequestration, Responsive materials | Introduction of metal-binding sites into a polymer backbone. acs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research for investigating the electronic structure and properties of molecules. DFT methods are used to determine optimized geometries, vibrational frequencies, and electronic properties, such as orbital energies. For molecules related to 1,3-Bis(4-bromophenyl)propane-1,3-dione, DFT calculations have been used to assess the stability of different tautomers (enol vs. keto forms) and to understand the electronic distributions in the ground state. core.ac.uk For instance, in studies of more complex systems incorporating this dione (B5365651) as a ligand, DFT is a vital tool for analyzing the frontier molecular orbitals of the resulting complex. mdpi.com However, specific DFT studies detailing these properties for the isolated 1,3-Bis(4-bromophenyl)propane-1,3-dione were not found in the surveyed literature.

Table 1: Representative DFT Calculation Parameters (Note: This table is illustrative of typical parameters used in DFT studies, as specific data for the target compound is not available in the cited sources.)

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-311G(d,p) | Describes the atomic orbitals of the system. |

| Solvent Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent on the molecule. |

| Calculation Type | Geometry Optimization | Finds the lowest energy structure of the molecule. |

| Calculation Type | Frequency Analysis | Confirms the optimized structure is a true minimum and predicts vibrational spectra. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to model or mimic the behavior of molecules. These approaches can range from quantum mechanics (as in DFT) to classical mechanics (molecular dynamics). Simulations can predict how a molecule might interact with other molecules, its dynamic behavior over time, and its preferred conformations. While 1,3-Bis(4-bromophenyl)propane-1,3-dione is a component in the synthesis of advanced materials like conjugated polymers and metal complexes, specific molecular dynamics or other simulation studies focused on the monomer itself are not prominently featured in the available research. bath.ac.ukmdpi.com Such studies would be valuable for understanding its behavior in different environments, for example, prior to polymerization or coordination.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For example, DFT calculations can predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). A thesis on related lanthanide complexes mentions the synthesis and characterization of 1,3-Bis(4-bromophenyl)propane-1,3-dione, including its ¹H NMR data, but does not include a computational validation of these spectra. polyu.edu.hk Similarly, while TD-DFT calculations have been performed on iridium(III) complexes containing this dione as a ligand to understand their photophysical properties, such specific computational analysis for the unbound dione is not provided. mdpi.com

Table 2: Comparison of Experimental vs. Theoretical Spectroscopic Data (Note: Specific computational data for 1,3-Bis(4-bromophenyl)propane-1,3-dione is not available in the cited sources. The experimental value is from available literature for illustrative purposes.)

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (enol proton, ppm) | 16.63 polyu.edu.hk | Data not available in cited sources |

| Key IR Frequencies (C=O, cm⁻¹) | Not available in cited sources | Data not available in cited sources |

| UV-Vis λmax (nm) | Not available in cited sources | Data not available in cited sources |

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Pathways

The analysis of a molecule's electronic structure, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic properties. The energy and spatial distribution of the HOMO and LUMO can indicate where a molecule is likely to act as an electron donor or acceptor, respectively. DFT is the primary tool for these calculations. mdpi.com

For iridium(III) complexes where 1,3-Bis(4-bromophenyl)propane-1,3-dione serves as a ligand, DFT calculations show that the HOMO is often contributed by the metal center and parts of the main ligand, while the LUMO is distributed on other parts of the ligand system. mdpi.com In studies of related β-diketone derivatives, DFT has been used to calculate HOMO and LUMO energy levels to understand electronic transitions. core.ac.uk However, a detailed analysis of the HOMO-LUMO gap and orbital distributions for the standalone 1,3-Bis(4-bromophenyl)propane-1,3-dione molecule is not available in the reviewed literature. Such an analysis would be key to predicting its behavior in the chemical reactions it is known to participate in, such as Pd-catalyzed coupling reactions. researchgate.net

Table 3: Frontier Molecular Orbital (FMO) Properties (Note: As specific data for the target compound is not available in the cited sources, this table is a template for the type of data generated in such studies.)

| Property | Value |

| HOMO Energy (eV) | Data not available in cited sources |

| LUMO Energy (eV) | Data not available in cited sources |

| HOMO-LUMO Gap (eV) | Data not available in cited sources |

| Electron Density Distribution (HOMO) | Data not available in cited sources |

| Electron Density Distribution (LUMO) | Data not available in cited sources |

Theoretical Conformational Analysis

Theoretical conformational analysis involves computing the energies of different spatial arrangements (conformers) of a molecule to determine the most stable structures. For a molecule like 1,3-Bis(4-bromophenyl)propane-1,3-dione, key conformational questions include the orientation of the two bromophenyl rings relative to the central propanedione linker and the equilibrium between its keto and enol tautomers. DFT calculations on similar β-triketone systems have shown that keto and enol forms can be very close in energy, suggesting they can coexist at room temperature. core.ac.uk A similar theoretical analysis for 1,3-Bis(4-bromophenyl)propane-1,3-dione would clarify the energetic landscape of its conformers and tautomers, but such a specific study was not identified in the provided search results.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Routes

Traditional synthesis of 1,3-diones, such as the Claisen condensation, is well-established. However, future research will likely focus on more efficient, sustainable, and novel synthetic methodologies. The exploration of unconventional routes could provide access to this and related compounds with higher yields, milder reaction conditions, and reduced waste.

Potential areas for investigation include:

Photoredox Catalysis: This strategy could be employed for the α,α-dibromination of related ketones, offering an alternative to conventional methods that may lack selectivity. nih.gov

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher purity and yield while enhancing safety and scalability.

Mechanochemistry: Solid-state synthesis through ball milling could provide a solvent-free alternative to traditional solution-phase reactions, aligning with the principles of green chemistry.

Catalytic C-H Activation: Direct functionalization of precursor C-H bonds to construct the dione (B5365651) framework represents a highly atom-economical approach that circumvents the need for pre-functionalized starting materials.

| Synthetic Route | Potential Advantages | Key Research Challenge |

|---|---|---|

| Photoredox Catalysis | High selectivity, mild conditions, use of visible light. | Development of suitable photocatalysts and optimization of reaction conditions. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Reactor design and optimization for multiphase reactions. |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Monitoring reaction progress and ensuring homogeneity in the solid state. |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps. | Achieving high regioselectivity and catalyst efficiency. |

Design and Synthesis of Highly Functionalized Derivatives

The two bromine atoms on the phenyl rings of 1,3-Bis(4-bromophenyl)propane-1,3-dione are prime handles for introducing further complexity and functionality. Future work will undoubtedly concentrate on leveraging these sites through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to create a library of highly functionalized derivatives. These new molecules could possess tailored electronic, optical, or biological properties.

For instance, replacing the bromine atoms with other functional groups could lead to:

Extended π-conjugated systems: By coupling with aromatic or heteroaromatic boronic acids, novel chromophores and fluorophores could be developed. researchgate.net

Heterocyclic hybrids: The dione moiety is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines. Combining this reactivity with functionalization at the bromine positions could generate complex molecules with potential pharmacological applications. researchgate.net

Polymer building blocks: Conversion of the bromo groups to other reactive functionalities could allow the incorporation of the dione unit into novel polymers, imparting metal-chelating properties or specific thermal characteristics.

Expansion into Novel Areas of Materials Science and Nanotechnology

The ability of the 1,3-dione moiety to act as a bidentate ligand for metal ions is a key feature that can be exploited in materials science. Future research is expected to expand the application of 1,3-Bis(4-bromophenyl)propane-1,3-dione and its derivatives into advanced materials.

Emerging applications include:

Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized organic linker in the synthesis of MOFs. frontierspecialtychemicals.comrsc.orgnih.gov The bromine atoms can either be retained to influence pore chemistry or be used as points for post-synthetic modification, allowing for the creation of materials with tailored properties for gas storage, separation, or catalysis. researchgate.net

Luminescent Materials: Derivatives of 1,3-diones are known to form fluorescent complexes with metal ions like europium and terbium. By designing derivatives with extended conjugation, it may be possible to create new phosphorescent or fluorescent materials for applications in OLEDs, sensors, or bio-imaging. nih.govmdpi.com

Chemosensors: The interaction of the dione unit with specific metal ions can lead to a change in optical properties (color or fluorescence). This principle can be used to design selective and sensitive chemosensors for environmental monitoring or biological diagnostics.

| Area | Role of 1,3-Bis(4-bromophenyl)propane-1,3-dione | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker or strut | Gas storage, catalysis, chemical separation |

| Luminescent Materials | Ligand for lanthanide ions or core of a fluorophore | OLEDs, security inks, bio-imaging probes |

| Chemosensors | Metal ion recognition unit | Detection of heavy metals in water, medical diagnostics |

Advanced Mechanistic Studies of Reactivity

A deeper, quantitative understanding of the reactivity of 1,3-Bis(4-bromophenyl)propane-1,3-dione is crucial for its rational application in synthesis and materials design. Future research should focus on advanced mechanistic studies, combining experimental kinetics with high-level computational modeling.

Key areas for investigation include:

Keto-Enol Tautomerism: A detailed study of the thermodynamics and kinetics of the keto-enol equilibrium, and how it is influenced by solvent, temperature, and pH. This is fundamental to its coordination chemistry and reactivity.

Reaction Pathways: Elucidating the precise mechanisms of its condensation reactions to form heterocycles. This knowledge can lead to improved reaction conditions and better control over product selectivity.

Interdisciplinary Research with Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions, offers a powerful platform for creating complex, functional architectures. The structure of 1,3-Bis(4-bromophenyl)propane-1,3-dione is well-suited for building such assemblies.

Future interdisciplinary research could explore:

Crystal Engineering: The bromine atoms can participate in halogen bonding, a directional non-covalent interaction. This, combined with potential π-π stacking of the phenyl rings, could be used to control the packing of the molecule in the solid state to create materials with specific optical or electronic properties.

Self-Assembled Gels: Functionalized derivatives could be designed to act as gelators, forming soft materials through a network of non-covalent interactions. These gels could find applications in drug delivery or as stimuli-responsive materials.

Prenucleation Clusters: Inspired by studies on similar molecules like 1,3,5-Tris(4-bromophenyl)benzene, research could investigate the formation of ordered prenucleation clusters in solution, providing insights into crystallization mechanisms. nih.gov The interaction between the aromatic cores can be a dominant motif in forming these supramolecular structures. nih.gov

Q & A

Basic Question: What are the common synthetic routes for preparing 1,3-Bis(4-bromophenyl)propane-1,3-dione, and what experimental parameters influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. A common approach is reacting 4-bromophenylacetyl chloride with a diketone precursor under anhydrous conditions. Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-acylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product. Reported yields range from 60–85%, depending on bromophenyl precursor purity .

Basic Question: Which spectroscopic techniques are most effective for characterizing 1,3-Bis(4-bromophenyl)propane-1,3-dione?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–7.8 ppm, J = 8.5 Hz) due to bromine's deshielding effect. The diketone carbonyls resonate at δ 190–200 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretches near 1700 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 414.93 (C₁₅H₁₀Br₂O₂⁺) confirms the molecular formula .

- X-ray Crystallography : Used to resolve crystal packing and confirm the diketone planar structure (e.g., CCDC deposition for related bromophenyl compounds ).

Basic Question: What are the recommended safety protocols for handling 1,3-Bis(4-bromophenyl)propane-1,3-dione?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Toxicity : Limited ecotoxicology data; assume acute toxicity to aquatic life (H400 classification) and avoid environmental release .

Advanced Question: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Methodological Answer:

Byproduct analysis (e.g., mono-brominated intermediates or dimerization products) requires:

- In-situ Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Temperature Gradients : Gradual warming from 0°C to room temperature reduces uncontrolled exotherms that promote side reactions .

- Catalyst Stoichiometry : Sub-stoichiometric AlCl₃ (0.8–1.2 eq.) minimizes over-acylation while maintaining reactivity .

- Post-Reaction Quenching : Rapid quenching with ice-cold water prevents diketone degradation.

Advanced Question: How can researchers resolve spectral overlaps in NMR analysis of 1,3-Bis(4-bromophenyl)propane-1,3-dione derivatives?

Methodological Answer:

- 2D NMR Techniques : COSY and HSQC distinguish overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable Temperature NMR : Heating the sample to 50°C reduces signal broadening caused by slow conformational exchange .

- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments in crowded regions.

- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for structures resolved via X-ray diffraction .

Advanced Question: What mechanistic insights exist for the photophysical properties of 1,3-Bis(4-bromophenyl)propane-1,3-dione in material science applications?

Methodological Answer:

- UV-Vis Spectroscopy : The compound exhibits strong absorption at 280–320 nm (π→π* transitions) and weak n→π* bands near 400 nm, useful for designing organic semiconductors .

- Fluorescence Quenching : Bromine's heavy atom effect enhances intersystem crossing, making it a candidate for triplet-state photosensitizers.

- Computational Studies : TD-DFT calculations predict charge-transfer interactions between bromophenyl and diketone moieties, guiding material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.